3-tert-Butoxypropionic acid 3-tert-Butoxypropionic acid
Brand Name: Vulcanchem
CAS No.: 21150-73-2
VCID: VC2338325
InChI: InChI=1S/C7H14O3/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
SMILES: CC(C)(C)OCCC(=O)O
Molecular Formula: C7H14O3
Molecular Weight: 146.18 g/mol

3-tert-Butoxypropionic acid

CAS No.: 21150-73-2

Cat. No.: VC2338325

Molecular Formula: C7H14O3

Molecular Weight: 146.18 g/mol

* For research use only. Not for human or veterinary use.

3-tert-Butoxypropionic acid - 21150-73-2

Specification

CAS No. 21150-73-2
Molecular Formula C7H14O3
Molecular Weight 146.18 g/mol
IUPAC Name 3-[(2-methylpropan-2-yl)oxy]propanoic acid
Standard InChI InChI=1S/C7H14O3/c1-7(2,3)10-5-4-6(8)9/h4-5H2,1-3H3,(H,8,9)
Standard InChI Key KXZYUJNAHMNZBA-UHFFFAOYSA-N
SMILES CC(C)(C)OCCC(=O)O
Canonical SMILES CC(C)(C)OCCC(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

3-tert-Butoxypropionic acid consists of a propionic acid backbone with a tert-butoxy group substituted at the 3-position (beta-position). The general molecular formula is C₇H₁₄O₃, featuring a carboxylic acid group (-COOH) and a tert-butoxy group (-OC(CH₃)₃). This structure shares similarities with other tert-butoxy-containing compounds such as 3-tert-Butoxy-3-oxopropanoic acid, which has been more extensively characterized in the literature .

Physical Properties

Based on structural analysis and comparison with similar compounds, 3-tert-Butoxypropionic acid likely exists as a colorless to pale yellow liquid at room temperature. Related compounds such as 3-tert-Butoxy-3-oxopropanoic acid have documented melting points around 19-20°C and boiling points of approximately 90°C at 2 mmHg . The density is expected to be around 1.0-1.1 g/mL at 25°C, similar to other functionalized propionic acids.

Solubility and Stability

Like related tert-butoxy compounds, 3-tert-Butoxypropionic acid is expected to be soluble in common organic solvents such as ethanol, acetone, and ethyl acetate . The compound likely shows limited solubility in water due to its hydrophobic tert-butyl group. The tert-butoxy group potentially confers increased stability against nucleophilic attack compared to other alkoxy groups, making it valuable for certain synthetic applications.

Synthetic Approaches

Related Synthetic Methodologies

Insights can be drawn from the synthesis of structurally similar compounds. For instance, the preparation of 3-(tert-Butoxycarbonyl-ethoxycarbonylmethyl-amino)-propionic acid ethyl ester involves the reaction of N-(tert-butoxycarbonyl)glycine ethyl ester with sodium hydride in DMF, followed by addition of ethyl 3-chloropropionate . This synthetic approach demonstrates the feasibility of introducing tert-butoxy-containing functional groups to propionic acid backbones with high yields (reported at 90%) .

Chemical Reactivity

Acidic Properties

As a carboxylic acid, 3-tert-Butoxypropionic acid would exhibit typical acidic behavior. Based on similar compounds, its pKa value would likely be around 3-4, making it a moderately strong organic acid. The tert-butoxy group, being electron-donating, might slightly decrease the acidity compared to unsubstituted propionic acid.

Stability of the tert-Butoxy Group

The tert-butoxy group is known to be acid-labile and can undergo cleavage under acidic conditions, a property that makes tert-butoxy-containing compounds valuable in protection-deprotection strategies in organic synthesis. This characteristic would likely be present in 3-tert-Butoxypropionic acid as well, potentially enabling selective deprotection strategies.

Analytical Methods

Identification and Characterization

Characterization of 3-tert-Butoxypropionic acid would typically involve standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques would help confirm the structure and purity of the compound.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be suitable methods for the separation and quantification of 3-tert-Butoxypropionic acid in mixtures. These techniques have been successfully applied to related compounds such as 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid (fenozan acid), which has been identified in biological samples .

Comparison with Structurally Related Compounds

3-tert-Butoxy-3-oxopropanoic acid

3-tert-Butoxy-3-oxopropanoic acid (mono-tert-butyl malonate) differs from 3-tert-Butoxypropionic acid in having an additional carbonyl group. It has been characterized with a melting point of 19-20°C, a boiling point of 90°C at 2 mmHg, and a density of 1.04 g/mL at 25°C . It exists as a clear colorless liquid and is soluble in ethanol . This compound has found applications in the preparation of dendritic precursors to asymmetric methanofullerenes and various hapten derivatives .

(R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid

This compound features a tert-butoxycarbonyl (Boc) protecting group on an amino substituent rather than a direct tert-butoxy group. It has the molecular formula C₁₄H₂₅NO₄ and a molecular weight of 271.35 g/mol . While structurally different from 3-tert-Butoxypropionic acid, it demonstrates the versatility of tert-butoxy-containing protecting groups in functionalized propionic acid derivatives, particularly in stereoselective syntheses.

Research Gaps and Future Directions

Current Research Limitations

The available literature shows limited direct research on 3-tert-Butoxypropionic acid specifically. Most research has focused on related compounds with different functional group arrangements or additional substituents. This represents a significant research gap that could be addressed in future studies.

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